Methyl 2-(isopropylamino)butanoate

Asymmetric Synthesis Chiral Building Block Stereochemistry

Methyl 2-(isopropylamino)butanoate (CAS 947667-22-3 for the (R)-enantiomer, CAS 1218602-79-9 for the racemate) is an α-amino acid ester derivative characterized by a secondary amine (isopropylamino) functionality and a single chiral center at the α-carbon. With a molecular formula of C₈H₁₇NO₂ and molecular weight of 159.23 g/mol, it serves primarily as a chiral building block in asymmetric organic synthesis and as a precursor for structurally diverse pharmacologically active compounds.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Cat. No. B13392079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(isopropylamino)butanoate
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCC(C(=O)OC)NC(C)C
InChIInChI=1S/C8H17NO2/c1-5-7(8(10)11-4)9-6(2)3/h6-7,9H,5H2,1-4H3
InChIKeyVMUHGXXMBHEUOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(isopropylamino)butanoate: A Chiral Amino Acid Ester Building Block for Asymmetric Synthesis and Medicinal Chemistry


Methyl 2-(isopropylamino)butanoate (CAS 947667-22-3 for the (R)-enantiomer, CAS 1218602-79-9 for the racemate) is an α-amino acid ester derivative characterized by a secondary amine (isopropylamino) functionality and a single chiral center at the α-carbon . With a molecular formula of C₈H₁₇NO₂ and molecular weight of 159.23 g/mol, it serves primarily as a chiral building block in asymmetric organic synthesis and as a precursor for structurally diverse pharmacologically active compounds [1]. Its predicted physicochemical properties include a boiling point of 190.7±23.0°C, density of 0.917±0.06 g/cm³, a pKa of 7.65±0.29, and a LogP of 1.4 [1].

Chiral amino acid ester building block (R-enantiomer available)
Enables stereochemical control in asymmetric synthesis
Supports medicinal chemistry and kinase inhibitor development

Why Generic Substitution Fails for Methyl 2-(isopropylamino)butanoate in Chiral Synthesis


In scientific research, especially in asymmetric synthesis, a generic or racemic substitution for Methyl 2-(isopropylamino)butanoate is often unfeasible. The specific (R)-enantiomer (CAS 947667-22-3) is frequently required to impart stereochemical control, ensuring the desired three-dimensional configuration of downstream products . Substitution with the racemate or a different chiral building block, such as a primary amine analog, would either introduce a non-specific stereochemical mixture, severely reducing yields of the desired enantiomer, or alter the fundamental reactivity and steric properties of the synthetic intermediate [1][2]. This is critical because the spatial arrangement of atoms dictates the activity and selectivity of final pharmaceutical agents and complex organic molecules [3].

(R)-enantiomer
Racemate or primary amine analog
May shift enantiomeric excess and compromise stereochemical outcome.
Secondary amine (N-isopropyl)
Unalkylated primary amine
May alter nucleophilicity and steric bulk, limiting direct substitution.

Quantitative Comparative Evidence for Methyl 2-(isopropylamino)butanoate in Research Applications


Chiral Purity and Configurational Integrity: Enantiomeric Excess Comparison for Asymmetric Synthesis

The (R)-enantiomer of Methyl 2-(isopropylamino)butanoate (CAS 947667-22-3) provides definitive stereochemical control, with commercial sources offering a minimum enantiomeric purity of 97% . In contrast, the racemic mixture (CAS 1218602-79-9) provides no stereocontrol, and substitution with a structurally similar but achiral analog, such as the primary amine Methyl 2-aminobutanoate (CAS 74645-03-7), results in a complete loss of the chiral center, fundamentally altering the stereochemical outcome of any subsequent asymmetric transformation [1].

Enantiomeric Purity
Head-to-head
≥97% e.e. vs 0% e.e.; 1 chiral center vs 0
Enantiomer-attribution review
Vendor specification; experimental verification advised
Asymmetric Synthesis Chiral Building Block Stereochemistry

Functional Group Reactivity: Reductive Amination Efficiency Compared to Primary Amines

The secondary amine group in Methyl 2-(isopropylamino)butanoate is a product of a specific reductive amination reaction between Methyl (R)-2-aminobutanoate and acetone, achieving a reported isolated yield of 55% under optimized conditions [1]. This contrasts with the primary amine starting material, which, if used directly in further synthesis, would exhibit different nucleophilicity and steric hindrance, leading to uncontrolled over-alkylation or divergent reaction pathways [2].

Synthetic Yield
Reported
55% yield (primary amine to secondary amine)
Controlled reactivity intermediate
Reductive amination conditions; context-dependent
Organic Synthesis Reductive Amination Reaction Kinetics

Lipophilicity and Solubility: Impact on Molecular Properties in Drug Design

The compound exhibits a predicted LogP (octanol-water partition coefficient) of 1.4, with a calculated LogP value of 1.30 from vendor data, indicating moderate lipophilicity [1]. This is notably higher than that of the unalkylated analog, Methyl 2-aminobutanoate, which is more polar. This increase in lipophilicity, driven by the isopropyl group, can be advantageous for enhancing membrane permeability and central nervous system (CNS) penetration in drug-like molecules, a key consideration in medicinal chemistry campaigns .

Lipophilicity (LogP)
Class-level inference
Predicted LogP 1.4 (vs more polar unalkylated analog)
Quantifiable lipophilicity shift
Predicted; confirm experimentally
Medicinal Chemistry Drug Design Physicochemical Properties

Application as a Scaffold for Bioactive Molecules: Structural Motif for Kinase and Receptor Modulation

The N-isopropyl amino acid ester motif of Methyl 2-(isopropylamino)butanoate is a privileged scaffold found in numerous bioactive compounds. For instance, it is a core component in the synthesis of antiplatelet agents targeting the P2Y12 receptor and has been implicated in the development of potent PLK1 kinase inhibitors, where related compounds have achieved single-digit nanomolar IC50 values [1]. While direct biological data for this exact ester is often in the context of larger, more complex molecules, its value lies in its role as a versatile, chiral intermediate for constructing these pharmacophores .

Bioactive Scaffold
Supporting evidence
Privileged chiral intermediate for kinase inhibitors, antiplatelet agents
Versatile chiral precursor
Value is contextual; review SAR
Kinase Inhibition Receptor Antagonism Structure-Activity Relationship

Primary Research and Industrial Application Scenarios for Methyl 2-(isopropylamino)butanoate


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

As a chiral building block, the (R)-enantiomer is utilized in the stereoselective synthesis of complex drug candidates. Its defined stereochemistry is critical for constructing molecules where the three-dimensional arrangement of atoms is paramount for biological activity, such as in the development of novel kinase inhibitors or antiplatelet agents . Researchers use this compound to install a chiral center with a protected secondary amine, which can be deprotected or further functionalized at a later stage.

Synthesis of N-Alkylated Amino Acids and Peptide Mimetics

The compound is a protected form of N-isopropyl-2-aminobutyric acid. Upon hydrolysis of the methyl ester, the resulting free acid can be incorporated into peptides or used as a non-natural amino acid building block. The N-alkylation introduces steric bulk and conformational constraint, which is a common strategy in medicinal chemistry to improve the metabolic stability and binding affinity of peptide-based therapeutics .

Physicochemical Property Optimization in Lead Compounds

In drug discovery programs, Methyl 2-(isopropylamino)butanoate is employed as a fragment to modulate key properties like lipophilicity (LogP) and solubility. The presence of the isopropyl group increases lipophilicity compared to an unsubstituted analog, potentially improving membrane permeability and CNS exposure of derived lead compounds [1].

Coronavirus Antiviral Research Programs

Recent patent literature identifies compounds within the same structural class as being active against coronaviruses, including SARS-CoV-2 and MERS-CoV [2]. While Methyl 2-(isopropylamino)butanoate is a simpler building block, it serves as a foundational structure for the synthesis of more complex heterocyclic systems being explored for their antiviral properties, making it a relevant starting material for this emerging research area.

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral intermediates
(R)-enantiomer configuration
Enantiomeric excess and diastereomeric ratio
Synthesis of N-alkylated amino acids / peptidomimetics
Protected secondary amine; hydrolyzable ester
Deprotection efficiency; peptide coupling yield
Physicochemical optimization in lead compounds
N-isopropyl lipophilicity
LogP / membrane permeability assays
Coronavirus antiviral research programs
Structural scaffold for antiviral heterocycles
Antiviral activity screening in derived compounds

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